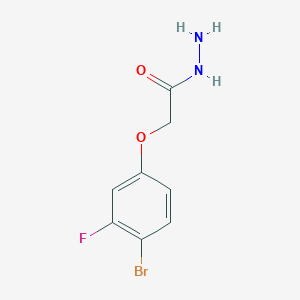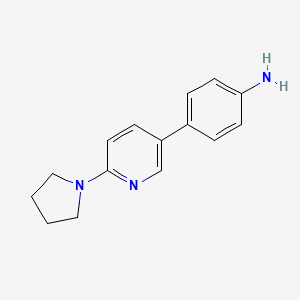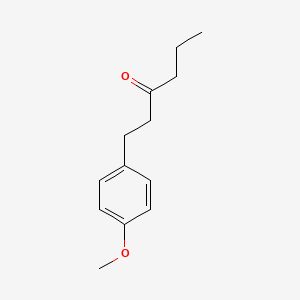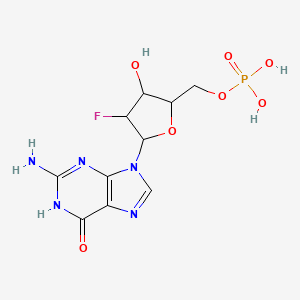
5'-Guanylic acid, 2'-deoxy-2'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is a modified nucleotide analog. It is structurally similar to guanylic acid but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique chemical and biological properties to the compound, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions. The phosphorylated product is then purified using chromatographic techniques to obtain the desired compound .
Industrial Production Methods
Industrial production of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Guanylic acid, 2’-deoxy-2’-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Phosphorylation and Dephosphorylation: The phosphate group can be added or removed under specific conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST) for fluorination.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Sodium borohydride for reduction reactions.
Phosphorylation Reagents: Phosphoryl chloride or other phosphorylating agents.
Major Products Formed
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as substituted analogs depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5’-Guanylic acid, 2’-deoxy-2’-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleotides and oligonucleotides.
Biology: Employed in studies of DNA and RNA structure and function due to its ability to mimic natural nucleotides.
Medicine: Investigated for its potential in antiviral therapies, particularly against hepatitis C virus, due to its ability to inhibit viral RNA polymerase.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical techniques.
Wirkmechanismus
The mechanism of action of 5’-Guanylic acid, 2’-deoxy-2’-fluoro- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation. This modification allows it to act as a competitive inhibitor of viral RNA-dependent RNA polymerase, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyguanosine 5’-monophosphate: Similar in structure but lacks the fluorine atom.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleotide analog with antiviral properties.
2’-Deoxyadenosine 5’-monophosphate: A deoxyadenosine analog used in similar research applications.
Uniqueness
5’-Guanylic acid, 2’-deoxy-2’-fluoro- is unique due to the presence of the fluorine atom, which imparts increased stability and resistance to enzymatic degradation. This makes it particularly valuable in antiviral research and other applications where stability is crucial .
Eigenschaften
Molekularformel |
C10H13FN5O7P |
|---|---|
Molekulargewicht |
365.21 g/mol |
IUPAC-Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13FN5O7P/c11-4-6(17)3(1-22-24(19,20)21)23-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H2,19,20,21)(H3,12,14,15,18) |
InChI-Schlüssel |
ZTDPJNQLNRZPCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)F)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


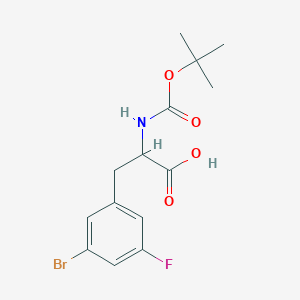
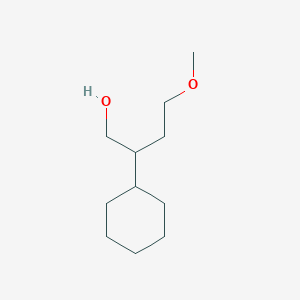
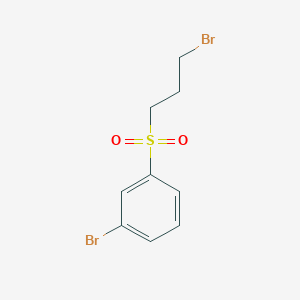
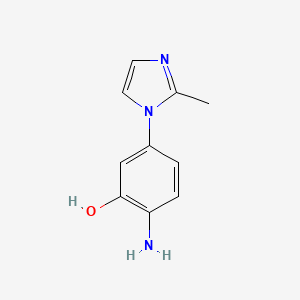
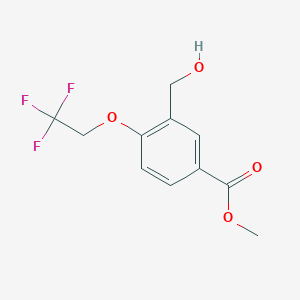


![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)


